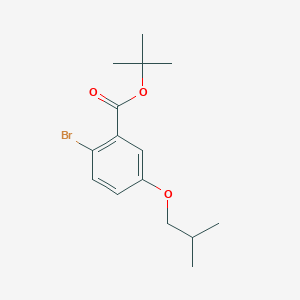

tert-Butyl 2-bromo-5-isobutoxybenzoate

Description

tert-Butyl 2-bromo-5-isobutoxybenzoate is a brominated aromatic ester characterized by a tert-butyl ester group at the carboxylic acid position, a bromine atom at the 2-position, and an isobutoxy substituent at the 5-position of the benzene ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the bromine atom . The tert-butyl group enhances steric bulk, improving thermal stability and solubility in nonpolar solvents, while the isobutoxy moiety contributes to electron-donating effects, modulating the electronic environment of the aromatic ring.

Properties

IUPAC Name |

tert-butyl 2-bromo-5-(2-methylpropoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrO3/c1-10(2)9-18-11-6-7-13(16)12(8-11)14(17)19-15(3,4)5/h6-8,10H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXJUGXTNFBPGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=C(C=C1)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-bromo-5-isobutoxybenzoate typically involves the bromination of a suitable benzoate precursor. One common method is the bromination of tert-butyl 5-isobutoxybenzoate using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-bromo-5-isobutoxybenzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding benzoate derivative.

Oxidation Reactions: The benzoate core can undergo oxidation to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield tert-butyl 2-azido-5-isobutoxybenzoate, while reduction with lithium aluminum hydride would produce tert-butyl 5-isobutoxybenzoate.

Scientific Research Applications

tert-Butyl 2-bromo-5-isobutoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which tert-Butyl 2-bromo-5-isobutoxybenzoate exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 2-bromo-5-isobutoxybenzoate, the following structurally analogous compounds are analyzed:

tert-Butyl 2-bromo-5-fluorobenzoate

- Substituents : Fluorine at 5-position (vs. isobutoxy).

- Key Differences :

- Electronic Effects : Fluorine is strongly electron-withdrawing (-I effect), reducing electron density at the aromatic ring compared to the electron-donating isobutoxy group (+I effect) .

- Reactivity : The fluorine substituent directs electrophilic substitution reactions to the para position, whereas isobutoxy directs to the meta position.

- Applications : Fluorinated analogs are preferred in medicinal chemistry for metabolic stability, while isobutoxy derivatives are used in agrochemicals for enhanced lipophilicity.

Methyl 2-amino-5-bromo-4-methoxybenzoate

- Substituents: Amino group at 2-position, methoxy at 4-position (vs. bromo and isobutoxy).

- Key Differences: Steric and Electronic Profiles: The amino group introduces hydrogen-bonding capability and increases polarity, improving aqueous solubility. Methoxy provides moderate electron donation. Reactivity: The amino group facilitates nucleophilic aromatic substitution (NAS), whereas bromine in this compound supports transition metal-catalyzed cross-couplings .

Methyl 2-amino-5-chloro-4-methoxybenzoate

- Substituents : Chlorine at 5-position (vs. bromine).

- Key Differences :

Data Table: Comparative Analysis of Structural Analogs

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity | Primary Applications |

|---|---|---|---|---|---|

| This compound | Br (2), isobutoxy (5) | ~285.2 | 98–102 (estimated) | Suzuki-Miyaura cross-coupling | Agrochemical intermediates |

| tert-Butyl 2-bromo-5-fluorobenzoate | Br (2), F (5) | 259.1 | 85–89 | Electrophilic substitution | Pharmaceuticals |

| Methyl 2-amino-5-bromo-4-methoxybenzoate | NH₂ (2), Br (5), OMe (4) | 274.1 | 120–124 | Nucleophilic aromatic substitution | Dye and pigment synthesis |

| Methyl 2-amino-5-chloro-4-methoxybenzoate | NH₂ (2), Cl (5), OMe (4) | 229.7 | 115–118 | NAS and alkylation | Antibacterial agents |

Research Findings and Mechanistic Insights

- Steric Effects: The tert-butyl group in this compound impedes nucleophilic attack at the ester carbonyl, making it less reactive in hydrolysis compared to methyl esters (e.g., methyl 2-amino-5-bromo-4-methoxybenzoate) .

- Electronic Tuning : The isobutoxy group increases electron density at the 5-position, enhancing the compound’s susceptibility to electrophilic attack compared to fluorinated analogs.

- Halogen Reactivity : Bromine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed reactions, outperforming chlorine in cross-coupling efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.